molecular formula C19H20N2O7S B2698277 N-(1,3-benzodioxol-5-yl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide CAS No. 496777-46-9

N-(1,3-benzodioxol-5-yl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide

Cat. No. B2698277
CAS RN: 496777-46-9
M. Wt: 420.44
InChI Key: DIGJRBNNTVTOFU-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-yl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide” is a complex organic compound. The “1,3-benzodioxol-5-yl” part suggests the presence of a benzodioxole group, which is a type of ether that is often found in pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Gastroprokinetic Activity

Research on compounds structurally related to N-(1,3-benzodioxol-5-yl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide has identified their potential in treating gastrointestinal motility disorders. For instance, compounds synthesized with morpholine rings and benzamide structures have shown potent gastroprokinetic activity, indicating their potential in enhancing gastric emptying and potentially treating conditions like gastroparesis (Kalo et al., 1995).

Antagonistic Activity on Receptors

Some benzamide derivatives have been identified as potent antagonists for specific receptors, suggesting their utility in neuropsychiatric and cognitive disorders. For example, SB-399885 has been characterized as a selective antagonist for 5-HT6 receptors, showing promise in cognitive enhancement and potential treatment for Alzheimer's disease and schizophrenia (Hirst et al., 2006).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7S/c1-25-16-5-3-14(29(23,24)21-6-8-26-9-7-21)11-15(16)19(22)20-13-2-4-17-18(10-13)28-12-27-17/h2-5,10-11H,6-9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGJRBNNTVTOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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